
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.897 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general steps are as follows:
Preparation of 4-butoxybenzaldehyde: This can be synthesized by the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This is prepared by reacting 3-chloroaniline with thiosemicarbazide in an acidic medium.
Formation of this compound: The final compound is obtained by reacting 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions for several hours, followed by cooling and crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable subject for further research .
Propiedades
Número CAS |
767338-86-3 |
|---|---|
Fórmula molecular |
C18H20ClN3OS |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+ |
Clave InChI |
CMGYZEBUFSUFFQ-DEDYPNTBSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


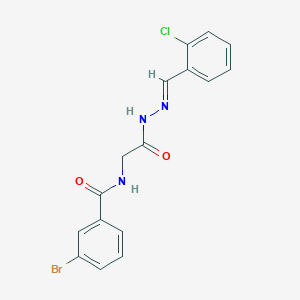

![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)
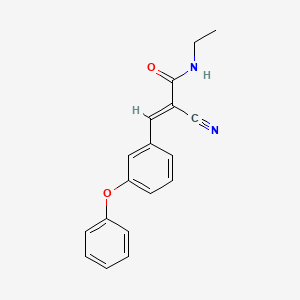
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)
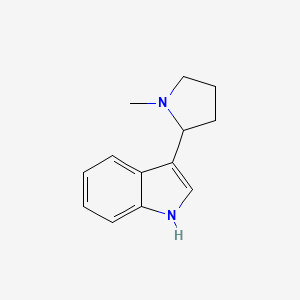
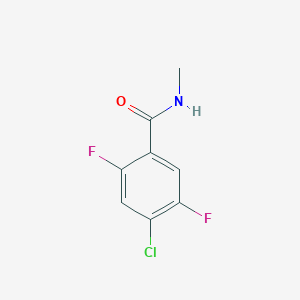


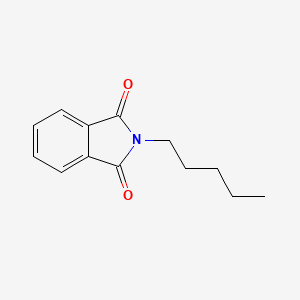
![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
